molecular formula C10H9BrO2 B1416023 2-Bromo-5-ethynyl-1,3-dimethoxybenzene CAS No. 2228428-05-3

2-Bromo-5-ethynyl-1,3-dimethoxybenzene

Cat. No. B1416023
CAS RN: 2228428-05-3
M. Wt: 241.08 g/mol
InChI Key: ZDHGUFPNQPWVKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Chemical Reactions Analysis

Benzene, a component of this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the attack of the pi bond electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic ring .

Scientific Research Applications

Synthesis and Pharmacokinetic Studies

  • Synthesis for Pharmacokinetics: One related compound, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, was synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation. This synthesis demonstrates the potential of such compounds in studying drug behavior in biological systems (Wang, Fawwaz, & Heertum, 1993).

Chemical Synthesis and Functionalization

  • Regioselective Bromination

    Research on the bromination of similar compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has been explored, leading to the synthesis of new sulfur-containing quinone derivatives. This highlights the compound's role in advancing synthetic chemistry (Aitken et al., 2016).

  • Intermolecular Interactions in Crystal Structures

    Studies on weak intermolecular interactions in molecules with tetrahedral symmetry, including those substituted with bromo, ethynyl, and 1,3-diethynyl groups, reveal insights into the structural properties of such compounds in solid states (Guo et al., 2001).

  • One-pot Synthesis Applications

    The use of related bromine-containing compounds in one-pot synthesis processes, such as the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, demonstrates the compound's utility in efficient chemical synthesis (Ghorbani‐Vaghei et al., 2011).

Advanced Material Synthesis

  • Hyperbranched Polymer Synthesis: The compound's derivatives, such as 5-(Bromomethyl)-1,3-dihydroxybenzene, have been used in the synthesis of hyperbranched polymers, indicating its potential in materials science (Uhrich et al., 1992).

Biological Applications

  • Cell Cycle Progression Analysis: Related compounds, like 5-bromo-2'-deoxyuridine, have been used in biological research for detecting S-phase cell cycle progression. This demonstrates the potential use of such compounds in cell biology and medical research (Buck et al., 2008).

properties

IUPAC Name

2-bromo-5-ethynyl-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGUFPNQPWVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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